[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid - 1234616-29-5

[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid

Catalog Number: EVT-1743527
CAS Number: 1234616-29-5
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: This class of compounds shares the core [, , ]triazolo[1,5-a]pyridine structure with [, , ]Triazolo[1,5-a]pyridine-7-carboxylic acid. The primary difference is the presence of an amide group at the 7-position instead of a carboxylic acid and an amino group at the 5-position along with an aryl substitution at the 1-position.

7-Chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173)

Compound Description: TQX-173 and its ethyl ester analog were identified as potent and selective AMPA receptor antagonists. [] Further studies involved modifying the 7-chloro substituent with other electron-withdrawing groups to explore structure-activity relationships.

Relevance: While not directly based on the [, , ]triazolo[1,5-a]pyridine scaffold, TQX-173 contains a related triazoloquinoxaline core, demonstrating research interest in fused triazole ring systems with carboxylic acid functionality for potential AMPA receptor antagonist activity. The presence of the carboxylic acid at the 2-position in TQX-173 and at the 7-position in [, , ]Triazolo[1,5-a]pyridine-7-carboxylic acid highlights the exploration of carboxylic acid placement within these ring systems for biological activity.

7-Oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid

Compound Description: This compound exhibited potent inhibitory activity against Mycobacterium tuberculosis H37Rv strain at a concentration of 6.25 μg/mL and was found to be non-toxic to mammalian VERO cells (IC50 > 62.5 μg/mL). []

Relevance: Designed as a fluoroquinolone analog, this compound features a triazolopyrimidine core structure similar to the triazolopyridine core of [, , ]Triazolo[1,5-a]pyridine-7-carboxylic acid. Both compounds possess a carboxylic acid group, although in different positions. The study highlights the exploration of fluorinated triazolopyrimidine derivatives for antimycobacterial activity, suggesting a potential avenue for exploring similar modifications in triazolopyridines.

7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid

Compound Description: This compound's crystal structure was analyzed in two different environments: as a dimethylformamide monosolvate and as a monohydrate. [] This study focused on understanding the intermolecular interactions and supramolecular architecture of the compound in different crystal environments.

Relevance: This compound exhibits a very similar structure to [, , ]Triazolo[1,5-a]pyridine-7-carboxylic acid, featuring the same triazolopyrimidine core structure and a carboxylic acid group at the 6-position. The difference lies in the presence of an amino group at the 7-position and a methylsulfanyl group at the 2-position. This similarity highlights the interest in exploring variations of substituents around the triazolopyrimidine core, suggesting that modifications to the [, , ]Triazolo[1,5-a]pyridine-7-carboxylic acid scaffold could be explored.

6-Methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a)

Compound Description: Compound 5a was developed as a potent and orally bioavailable RORγt inverse agonist, showing a favorable pharmacokinetic profile and robust inhibitory effects on IL-17A production in both in vitro and in vivo models. []

Relevance: This compound was developed from a piperazine RORγt inverse agonist by replacing the piperazine core with a triazolopyridine scaffold, highlighting the potential of [, , ]triazolo[1,5-a]pyridine as a core structure in drug development. While 5a does not possess a carboxylic acid group like [, , ]Triazolo[1,5-a]pyridine-7-carboxylic acid, its successful development as a drug candidate demonstrates the potential of triazolopyridines as a pharmacophore for further exploration.

Triazolo[1,5-a]pyridine-8-carbonitrile

Compound Description: This compound and a series of pyrido[1,2-b]triazines were synthesized starting from α-aminonicotinonitrile. [] This study demonstrated a new synthetic route for these heterocyclic systems.

Relevance: While lacking the carboxylic acid moiety, this compound shares the core triazolopyridine structure with [, , ]Triazolo[1,5-a]pyridine-7-carboxylic acid, illustrating the diverse chemical transformations possible with the triazolopyridine scaffold. The presence of the nitrile group at the 8-position suggests exploring alternative functional groups at various positions on the triazolopyridine core, potentially influencing its biological activity.

7-(Arylidene/heteroylidene imino)-2-(3,4-dimethoxy-phenyl)-5-oxo-1,5-dihydro-[1,2,4]triazolo[1,5-α]pyridine-6-carbonitrile derivatives

Compound Description: This series of Schiff bases was synthesized and evaluated for their antibacterial and anti-inflammatory activities. Some derivatives showed better activity than standard reference drugs. []

Relevance: This group of compounds shares the triazolopyridine core with [, , ]Triazolo[1,5-a]pyridine-7-carboxylic acid. Although they lack a carboxylic acid group, they demonstrate the potential for designing triazolopyridine derivatives with promising antibacterial and anti-inflammatory activities by modifying substituents around the core structure.

Properties

CAS Number

1234616-29-5

Product Name

[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4H,(H,11,12)

InChI Key

YKOPYJAVFLNYGZ-UHFFFAOYSA-N

SMILES

C1=CN2C(=NC=N2)C=C1C(=O)O

Canonical SMILES

C1=CN2C(=NC=N2)C=C1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.